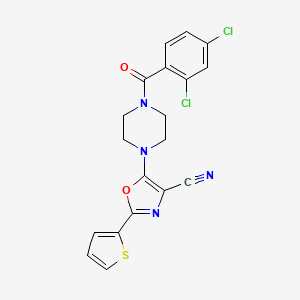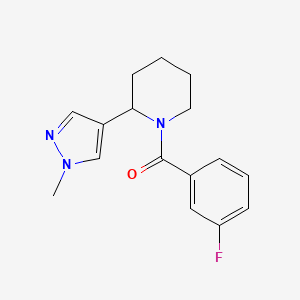
3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butoxymethyl)-1-butyl-4-iodo-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a butoxymethyl group at the 3-position, a butyl group at the 1-position, and an iodine atom at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Alkylation: The 1-position of the pyrazole ring is alkylated using butyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.
Butoxymethylation: The 3-position is then functionalized with a butoxymethyl group through a nucleophilic substitution reaction using butoxymethyl chloride.
Iodination: Finally, the 4-position is iodinated using iodine monochloride or N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and butoxymethyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The iodine atom at the 4-position is a good leaving group, making the compound suitable for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of butyl alcohol or butyl ketone derivatives.
Reduction: Formation of 3-(butoxymethyl)-1-butyl-1H-pyrazole.
Substitution: Formation of 4-azido or 4-thio derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole serves as an intermediate for the synthesis of more complex molecules. Its iodine atom is particularly useful for cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of carbon-carbon bonds.
Biology
The compound’s structural features make it a candidate for biological studies, including enzyme inhibition and receptor binding assays. Its derivatives may exhibit bioactivity, making it a potential lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may act as anti-inflammatory, antimicrobial, or anticancer agents, depending on the modifications made to the pyrazole ring.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its unique reactivity profile allows for the creation of specialized products with desired properties.
Mechanism of Action
The mechanism by which 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids. The butoxymethyl and butyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
3-(Butoxymethyl)-1-butyl-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
3-(Butoxymethyl)-1-butyl-4-bromo-1H-pyrazole: Contains a bromine atom at the 4-position.
3-(Butoxymethyl)-1-butyl-4-fluoro-1H-pyrazole: Features a fluorine atom at the 4-position.
Uniqueness
The presence of the iodine atom in 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole makes it unique due to iodine’s larger atomic size and higher polarizability compared to chlorine, bromine, and fluorine. This influences the compound’s reactivity and interaction with other molecules, potentially leading to distinct biological and chemical properties.
Properties
IUPAC Name |
3-(butoxymethyl)-1-butyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-3-5-7-15-9-11(13)12(14-15)10-16-8-6-4-2/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISPILUPMJPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCCC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2908551.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2908554.png)


![2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2908557.png)



![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2908568.png)



